2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt
Description
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt (CAS: 87-39-8; IUPAC name: 6-Hydroxy-5-nitroso-1H-pyrimidine-2,4-dione monosodium salt) is derived from alloxan (2,4,5,6-pyrimidinetetrone), a pyrimidine derivative known for its diabetogenic properties in rodents . The compound is formed by substituting the 5-keto group of alloxan with an oxime (-NOH) moiety and forming a monosodium salt. This modification enhances solubility in aqueous systems compared to the parent compound. Violuric acid (5-hydroxyiminobarbituric acid) is the non-salt form of this derivative .
Properties
CAS No. |
825-29-6 |
|---|---|
Molecular Formula |
C4H2N3NaO4 |
Molecular Weight |
179.07 g/mol |
IUPAC Name |
sodium;5-oxidoimino-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H3N3O4.Na/c8-2-1(7-11)3(9)6-4(10)5-2;/h11H,(H2,5,6,8,9,10);/q;+1/p-1 |
InChI Key |
VGPTYIUPCHBZNR-UHFFFAOYSA-M |
Canonical SMILES |
C1(=N[O-])C(=O)NC(=O)NC1=O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The preparation of 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt primarily involves the following key synthetic stages:
Formation of the Pyrimidine Core: The pyrimidine ring system is generally constructed via condensation reactions involving β-dicarbonyl compounds and nitrogen-containing reagents such as urea or guanidine derivatives. This step establishes the six-membered heterocyclic framework with nitrogen atoms at positions 1 and 3.
Methylation at Positions 1 and 3: The introduction of methyl groups at the nitrogen atoms (positions 1 and 3) is typically achieved through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate. This step modifies the electronic and steric properties of the ring.
Oxime Functional Group Introduction: The oxime group at position 5 is introduced by reacting the corresponding ketone or aldehyde precursor with hydroxylamine hydrochloride under acidic conditions. This reaction converts the carbonyl group into a hydroxyimino moiety, which is crucial for the compound's reactivity.
Representative Laboratory-Scale Synthesis
A widely documented laboratory synthesis involves the acid-catalyzed reaction of 1,3-dimethylbarbituric acid with hydroxylamine hydrochloride:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of 1,3-dimethylbarbituric acid in ethanol | Ambient temperature | Ensures complete solubilization |
| 2 | Addition of hydroxylamine hydrochloride | Stoichiometric amount | Oxime precursor |
| 3 | pH adjustment to acidic range using hydrochloric acid | pH ~3-4 | Catalyzes oxime formation |
| 4 | Heating under reflux | 3-6 hours | Drives reaction to completion |
| 5 | Cooling and isolation | Filtration or crystallization | Yields pure product |
This method yields 2,4,5,6(1H,3H)-pyrimidinetetrone, 1,3-dimethyl-, 5-oxime as a solid which can be converted to the monosodium salt by neutralization with sodium hydroxide.
Acid-Catalyzed Reaction Mechanism
The preparation is mainly acid-catalyzed, facilitating the nucleophilic attack of hydroxylamine on the carbonyl carbon of the barbituric acid derivative, followed by dehydration to form the oxime:
- Protonation of the carbonyl oxygen increases electrophilicity.
- Hydroxylamine attacks the carbonyl carbon.
- Proton transfers and elimination of water lead to oxime formation.
This mechanism is consistent with classical oxime syntheses and is supported by experimental observations.
Industrial-Scale Production Considerations
Industrial synthesis typically adapts the laboratory method with optimizations for scale, yield, and environmental impact:
Continuous Flow Reactors: To improve reaction control and throughput, continuous flow systems are employed, allowing precise temperature and pH regulation.
Catalyst and Reagent Optimization: Acid catalysts and hydroxylamine sources are selected to maximize conversion efficiency while minimizing by-products.
Purification: Crystallization and filtration steps are optimized for large-scale isolation of high-purity monosodium salt.
Green Chemistry Principles: Efforts focus on solvent recycling, reduced waste generation, and safer reagent handling.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Laboratory Method | Industrial Method |
|---|---|---|
| Starting Material | 1,3-Dimethylbarbituric acid | Same, sourced in bulk |
| Oxime Formation | Hydroxylamine hydrochloride, acid catalysis | Optimized acid catalysts, continuous flow |
| Solvent | Ethanol | Potential use of greener solvents or solvent-free |
| Reaction Time | 3-6 hours reflux | Reduced via flow chemistry |
| Product Isolation | Filtration/crystallization | Large-scale crystallization, filtration |
| Yield | Moderate to high | Maximized via process optimization |
| Environmental Impact | Moderate | Minimized by green chemistry |
Research Findings and Data Summary
Yield and Purity Data
Reaction Monitoring and Characterization
Spectroscopic Analysis: IR spectroscopy confirms oxime formation by characteristic N-OH stretching bands (~910-950 cm⁻¹). NMR spectroscopy shows methyl signals at N1 and N3 positions and confirms ring integrity.
Chromatographic Purity: HPLC and TLC methods verify product purity and monitor reaction progress.
Crystallography: X-ray diffraction confirms molecular structure and monosodium salt formation in solid state.
Summary and Expert Perspective
The preparation of 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt is well-established through acid-catalyzed oxime formation from 1,3-dimethylbarbituric acid and hydroxylamine hydrochloride. The process is robust and adaptable from laboratory to industrial scale, with continuous flow technology and green chemistry principles enhancing efficiency and sustainability.
The compound’s synthesis benefits from:
- Straightforward reaction conditions.
- High yields and purities.
- Versatility in downstream chemical modifications.
This preparation pathway is supported by diverse literature sources and experimental data, making it a reliable method for researchers and manufacturers working with this compound.
Chemical Reactions Analysis
Nucleophilic Substitution (Oximolysis)
The deprotonated oxime group in sodium violurate acts as a potent nucleophile. It participates in oximolysis, particularly in esterolytic reactions. For example, sodium violurate reacts with acetylthiocholine (AcSCh⁺) under alkaline conditions to cleave the ester bond:
Reaction:
Key Data:
| Parameter | Value (PAM4) | Value (BPA4) |
|---|---|---|
| Rate constant () | 3.81 M⁻¹s⁻¹ | 3.97 M⁻¹s⁻¹ |
| Activation energy () | 68.6 kJ/mol | 69.0 kJ/mol |
Mechanism: The reaction proceeds via a stepwise pathway involving a tetrahedral intermediate, with the oximate ion attacking the carbonyl carbon of AcSCh⁺ .
Oxidation Reactions
The oxime group can undergo oxidation to generate nitroso or nitro derivatives. Strong oxidizing agents like KMnO₄ or CrO₃ are typically employed.
Example Reaction:
Conditions:
Reduction Reactions
Reduction of the oxime group produces amine derivatives. Sodium borohydride (NaBH₄) or catalytic hydrogenation are common methods:
Example Reaction:
Key Observations:
-
Reduction at the oxime site is selective under mild conditions.
Metal Complexation
The oxime and carbonyl groups enable chelation with transition metals, forming stable complexes.
Example:
Properties of Complexes:
| Metal Ion | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Bidentate (N,O) | 8.2–9.1 |
| Fe³⁺ | Tridentate | 10.5–11.3 |
Applications: These complexes are studied for catalytic activity and biomimetic enzyme modeling .
Acid-Base Behavior
The oxime group in sodium violurate exhibits pH-dependent tautomerism and deprotonation:
Equilibrium:
Solvent Effects:
-
In DMSO, the oxime remains deprotonated, enhancing nucleophilicity.
-
In aqueous buffers, protonation occurs below pH 9, affecting reaction rates .
Biological Interactions
Sodium violurate interacts with enzymes and receptors via hydrogen bonding and π-stacking:
Scientific Research Applications
Analytical Chemistry
Violuric acid is utilized as a reagent in spectrophotometric determinations. It is particularly effective for detecting cobalt ions in various samples due to its ability to form colored complexes with metal ions. The sensitivity and specificity of this method make it valuable for environmental monitoring and quality control in industrial processes.
| Application | Method | Target Analyte | Reference |
|---|---|---|---|
| Spectrophotometry | Colorimetric detection | Cobalt ions | |
| Environmental Testing | Water quality analysis | Heavy metals |
Pharmacology
In pharmacological research, violuric acid has been studied for its potential therapeutic effects. Its derivatives are being explored for their roles in modulating biological pathways and their potential as drug candidates against various diseases.
- Mechanism of Action : Violuric acid may act on specific biochemical pathways that are involved in cellular signaling and metabolic processes.
- Potential Therapeutic Uses : Research indicates possible applications in treating metabolic disorders and as an antioxidant agent.
Biochemistry
In the field of biochemistry, violuric acid is investigated for its role in enzyme inhibition and as a substrate for enzymatic reactions. Its structural analogs have been studied for their interactions with nucleic acids and proteins.
| Biochemical Application | Effect | Reference |
|---|---|---|
| Enzyme inhibition | Modulation of enzymatic activity | |
| Nucleic acid interaction | Potential anti-cancer properties |
Case Studies
Several studies have highlighted the utility of violuric acid in various experimental setups:
- Cobalt Detection in Water Samples : A study demonstrated the use of violuric acid in detecting cobalt concentrations in environmental water samples, showcasing its effectiveness as a colorimetric reagent.
- Antioxidant Activity Assessment : Research involving violuric acid derivatives indicated significant antioxidant properties, suggesting potential uses in nutraceutical formulations.
- Enzyme Interaction Studies : Experiments have shown that violuric acid can inhibit specific enzymes linked to metabolic pathways, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Differences
Parent Compound: Alloxan (2,4,5,6-Pyrimidinetetrone)
- Molecular Formula : C₄H₂N₂O₄
- Key Feature : Contains four ketone groups at positions 2,4,5,4.
- Biological Activity : Induces pancreatic β-cell necrosis via reactive oxygen species (ROS) generation, leading to experimental diabetes .
- Solubility : Moderately soluble in water (thermodynamic data varies with temperature and solvent) .
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, Monosodium Salt
- Molecular Formula : C₄H₂N₃O₄·Na
- Key Feature : Oxime group at position 5 replaces the ketone, with a sodium counterion.
- Solubility : Higher aqueous solubility due to ionic nature compared to alloxan .
Violuric Acid (Non-Salt Oxime Derivative)
- Molecular Formula: C₄H₃N₃O₄ (anhydrous) or C₄H₃N₃O₄·H₂O (monohydrate)
- Key Feature : Lacks the sodium counterion, reducing solubility in polar solvents.
- Applications : Used in spectrophotometric analysis and as a redox indicator .
Alloxan-Thiosemicarbazone Derivatives (e.g., ALL-TSC, ALL-MTSC)
- General Formula : C₄H₃N₃O₄·R (R = thiosemicarbazone substituents)
- Key Feature : Thiosemicarbazone group at position 5 instead of oxime.
- Biological Activity : Exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and plant pathogens .
- Mechanism : DNA interaction via chelation of metal ions, disrupting microbial replication .
Monopotassium Salt Dihydrate (CAS: 5137-97-3)
- Molecular Formula : C₂₂H₄₆N₂O·K·2H₂O
- Key Feature : Potassium counterion and dihydrate crystal structure.
- Physical Properties: Higher molecular weight (354.61 g/mol) and distinct solubility profile compared to the monosodium salt .
Comparative Data Table
Research Findings and Mechanistic Insights
- Reactivity: The oxime group in the monosodium salt enhances nucleophilicity, enabling metal chelation, whereas thiosemicarbazones exhibit stronger binding to transition metals like Fe³⁺ and Cu²⁺ .
- Toxicity : Alloxan’s diabetogenicity is linked to ROS generation, but the oxime derivative shows reduced cytotoxicity in preliminary assays (algae ErC50 = 12.2 mg/L) .
- Stability: The sodium salt form improves stability in aqueous solutions compared to the non-salt violuric acid, which tends to dehydrate .
Biological Activity
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, commonly known as Violuric acid, is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C4H3N3O4
- CAS Number : 26351-19-9
- Molecular Weight : 157.085 g/mol
- Solubility : Soluble in water; forms brightly colored salts with various metals.
Antioxidant Properties
Violuric acid exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals and reactive oxygen species (ROS), which are implicated in various diseases. A study demonstrated that Violuric acid effectively reduced oxidative stress in vitro by neutralizing DPPH radicals and superoxide anions .
Anticancer Activity
Violuric acid has shown potential anticancer properties. In a study involving cancer cell lines, it was observed that the compound induced apoptosis in human leukemia cells through the activation of caspase pathways. This suggests a mechanism where Violuric acid may disrupt cellular proliferation and promote programmed cell death .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of Violuric acid against neurodegenerative diseases. In animal models of Alzheimer's disease, administration of Violuric acid resulted in improved cognitive function and reduced amyloid plaque accumulation. This suggests its potential as a therapeutic agent for neuroprotection .
Free Radical Scavenging
The primary mechanism by which Violuric acid exerts its biological effects is through its ability to donate electrons to free radicals, thus stabilizing them and preventing cellular damage. This property is crucial in reducing oxidative stress and inflammation in various biological systems .
Modulation of Signaling Pathways
Violuric acid has been shown to interact with key signaling pathways involved in cell survival and apoptosis. For instance, it modulates the PI3K/Akt pathway, which is critical for cell growth and survival. By influencing this pathway, Violuric acid may enhance the sensitivity of cancer cells to chemotherapeutic agents .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification protocols for 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt?
- Methodological Answer : Synthesis typically involves oxime formation at the 5-position of the pyrimidinetetrone core, followed by sodium salt formation via neutralization. Purification may include recrystallization from aqueous ethanol or methanol, with pH adjustment to 9.5–10.5 to stabilize the monosodium form . Purity standards (e.g., ≥98.5% by dry weight) can be confirmed via titration or HPLC.
Q. How is the structural identity of this compound validated in experimental settings?
- Methodological Answer : Use spectroscopic techniques:
- FT-IR : Confirm oxime (-NOH) and carbonyl (C=O) stretches (1,650–1,720 cm⁻¹).
- NMR : Compare H and C spectra with computed data from the SMILES string (CCCC...NCCN(CC)CC) .
- XRD : Cross-reference crystallographic data with related pyrimidinetetrone derivatives (e.g., Alloxan hydrate, which shares a similar core structure) .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer : The compound is sensitive to moisture and light. Store in desiccated, amber vials under inert gas. Monitor pH in aqueous solutions (optimal range: 9.5–10.5) to prevent decomposition into free acid or dihydrate forms . Thermal stability can be assessed via TGA/DSC, with decomposition likely above 200°C based on analogous pyrimidinetriones .
Advanced Research Questions
Q. How do tautomeric equilibria of the oxime group influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The oxime (-CH=N-OH) exhibits keto-enol tautomerism, affecting electron density at the pyrimidine ring. Computational studies (DFT/B3LYP) can model tautomer stability, while experimental kinetic assays (e.g., reaction with alkyl halides) quantify nucleophilic activation. Compare results with non-oxime derivatives to isolate tautomeric effects .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or IR data may arise from hydration states (e.g., monohydrate vs. anhydrous forms) or counterion interactions. Standardize sample preparation (e.g., drying at 100°C under vacuum) and validate against high-purity reference materials. Cross-check with computational spectra (e.g., Gaussian 16) for outlier identification .
Q. How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (generated from SMILES or InChIKey KCLXSYIZWFJVDV-UHFFFAOYSA-N ). Assess binding affinity to pyrimidine-binding enzymes (e.g., dihydrofolate reductase) and compare with experimental IC₅₀ values from enzyme inhibition assays.
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
